
5-Chloro-2-fluoropyridine
Overview
Description
5-Chloro-2-fluoropyridine (CAS: 1480-65-5) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFN and a molecular weight of 131.53 g/mol . This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals. Its electron-deficient aromatic ring, due to the electron-withdrawing effects of chlorine and fluorine substituents, enhances reactivity in nucleophilic substitutions and transition metal-catalyzed processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the direct fluorination of 5-chloropyridine using fluorinating agents such as potassium fluoride in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems and advanced purification techniques like distillation and crystallization helps in obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in solvents such as .
Suzuki-Miyaura Coupling: Palladium(II) acetate as a catalyst, potassium carbonate as a base, and toluene as a solvent.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoropyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it an effective component in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs of 5-chloro-2-fluoropyridine include:
Reactivity and Selectivity
- Hydrodehalogenation : Electron-deficient pyridines like this compound undergo hydrodehalogenation faster than electron-rich analogs. For example, borylated this compound achieved hydrodehalogenation in 1 hour using 2 equivalents of PHMS .
- Chemoselectivity : In 5-bromo-2-chloro-3-fluoropyridine, bromide substitution dominates under Pd catalysis (Pd₂dba₃/Xantphos), while neat conditions favor Cl substitution . This contrasts with this compound, where F and Cl positions influence regioselectivity in cross-couplings.
- Borylation Efficiency : Ethylene glycol-modified Pd catalysis improved borylation yields of this compound to 76–82% in one-pot Suzuki-Miyaura reactions, outperforming earlier methods .
Biological Activity
5-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with chlorine at the 5-position and fluorine at the 2-position. The unique combination of these halogens enhances the compound's reactivity and binding affinity to biological targets, making it a valuable intermediate in organic synthesis.
The synthesis of this compound can be achieved through several methods, including:
- Chlorination : Using thionyl chloride to introduce chlorine into the pyridine ring.
- Fluorination : Employing fluorinating agents such as cesium fluoride under controlled conditions to achieve selective fluorination.
For instance, one study details a method involving the reaction of 2-aminopyridine with chlorinating agents followed by fluorination, yielding high purity products suitable for further functionalization .
Biological Activity
The biological activity of this compound has been extensively studied, particularly its role as an enzyme inhibitor and its potential as an anticancer agent. Notably, compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including L1210 mouse leukemia cells.
Research indicates that derivatives of this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : The halogen substituents enhance binding to active sites on enzymes, leading to inhibition of their activity. This property is crucial for developing drugs targeting specific metabolic pathways.
- Nucleotide Release : Some studies suggest that compounds related to this compound can release nucleotide analogs intracellularly, which may contribute to their growth-inhibitory effects on cancer cells .
Case Studies
- Anticancer Activity : A series of novel phosphoramidate analogues derived from this compound were evaluated for their growth inhibitory activity against L1210 cells. These compounds exhibited potent inhibition with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .
- Substitution Reactions : Investigations into the nucleophilic aromatic substitution (S_NAr) reactions involving this compound revealed high selectivity and reactivity under mild conditions. This makes it an ideal candidate for synthesizing complex molecules in medicinal chemistry .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Chloro-3-fluoropyridine | Chlorine at position 5, fluorine at 3 | Different substitution pattern affects reactivity |
5-Bromo-2-fluoropyridine | Bromine instead of chlorine | Higher reactivity due to bromine's leaving group |
5-Chloro-2,3-difluoropyridine | Two fluorines at positions 2 and 3 | Enhanced electron-withdrawing properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2-fluoropyridine, and how do reaction conditions influence yield?
- Methodology : Halogen exchange (e.g., Cl→F substitution via KF in polar aprotic solvents) and cross-coupling reactions (e.g., Suzuki or Negishi couplings using Pd catalysts) are common. For example, fluorination of 5-chloro-2-nitropyridine using KF at 150°C achieves moderate yields (~60%) .
- Optimization : Reaction temperature, solvent polarity, and catalyst loading (e.g., Pd₂dba₃ with Xantphos ligand) critically affect regioselectivity and byproduct formation .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Technique : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. SHELXL is preferred for high-resolution data to resolve Cl/F positional disorders .
- Data Interpretation : Anisotropic displacement parameters and Hirshfeld surface analysis distinguish halogen-halogen interactions in crystal packing .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats are mandatory.
- Storage : Store at 0–6°C in airtight containers (WGK 3 classification; combustible solid) .
- Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration to prevent environmental release .
Advanced Research Questions
Q. How can chemoselective functionalization of this compound be achieved at specific halogen sites?
- Palladium-Catalyzed Amination : Selective substitution at the bromide position (C5) occurs under Pd₂dba₃/Xantphos catalysis with secondary amines (e.g., 90% selectivity for C5-Br over C2-Cl) .
- SNAr Reactivity : Fluorine at C2 is resistant to nucleophilic substitution under mild conditions but reacts selectively with strong nucleophiles (e.g., alkoxides) at elevated temperatures .
Q. What challenges arise in regioselective cross-coupling of this compound, and how are they mitigated?
- Challenge : Competitive oxidative addition of Pd(0) to C-Cl vs. C-F bonds.
- Solution : Use electron-deficient ligands (e.g., SPhos) to favor C-Cl activation. For Suzuki couplings, aryl boronic acids with electron-withdrawing groups improve coupling efficiency at C5 .
Q. How do computational methods predict the reactivity of this compound in heterocyclic transformations?
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C5 shows higher electrophilicity (ƒ⁺ = 0.12) than C2 (ƒ⁺ = 0.08), aligning with observed bromide substitution trends .
- MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition-state energies explain yield variations in amination reactions .
Q. What analytical techniques differentiate between positional isomers in fluoropyridine derivatives?
- NMR : ¹⁹F NMR chemical shifts (δ ~ -110 ppm for C2-F) and coupling constants (³J₆-F = 8 Hz) distinguish isomers.
- GC-MS : Fragmentation patterns (e.g., m/z 131 for [M-Cl]⁺) confirm molecular identity .
Q. How does steric hindrance at C2 influence the synthesis of this compound boronic acid derivatives?
- Synthetic Limitation : Direct borylation at C3 is hindered by adjacent fluorine.
- Workaround : Use iridium catalysis (e.g., Ir(COD)Cl₂) with pinacolborane to achieve C4 borylation, yielding this compound-4-boronic acid (93% purity) .
Contradictions & Open Questions
Q. Why do some studies report conflicting reactivity trends for this compound under SNAr conditions?
- Hypothesis : Discrepancies arise from solvent basicity (e.g., DMSO vs. DMF) and nucleophile strength. For example, hydroxide ions induce defluorination, while amines favor chloride substitution .
Q. What strategies enable enantioselective functionalization of this compound for chiral agrochemical intermediates?
Properties
IUPAC Name |
5-chloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRQGBHWBQPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323333 | |
Record name | 5-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-65-5 | |
Record name | 5-Chloro-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1480-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1480-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.